molecular formula C11H8OS B1295597 3-Benzoylthiophene CAS No. 6453-99-2

3-Benzoylthiophene

Cat. No. B1295597
CAS RN: 6453-99-2
M. Wt: 188.25 g/mol
InChI Key: CMOJGEQZTCYQET-UHFFFAOYSA-N
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Patent
US07435822B2

Procedure details

The solution containing 0.937 mL (10 mmol) of 3-bromothiophene, 3 mL of tetrahydrofuran, and 8 mL of ether was cooled to −78° C. under N2. To the cooled solution was then added 4 mL of n-BuLi ([2.5] M in hexane) drop wise, while maintaining the reaction temperature below −70° C. The reaction solution turned to light yellow suspension. The suspension was allowed to stir 15 min at <−70° C. After 15 min, a solution containing 1.02 mL (10 mmol) of benzonitrile and 3 mL of tetrahydrofuran was added drop wise while maintaining the reaction temperature below −70° C. After the addition, the reaction suspension was allowed to stir 1 hr at −78° C. and slowly warmed to −10° C. over 2 hr. After 2 hr the reaction was stopped by adding 10 mL of H2O and 30 mL of 2N HCl. The aqueous solution was separated from the organic phase. The aqueous phase was washed with ether (2>20 mL). The washed aqueous solution was then heated to reflux for 2 hr. After 2 hr, the solution was cooled. To the cooled solution was added 30 mL of ether. The aqueous solution was removed. The organic solution was finally washed with brine, dried over MgSO4, and concentrated under reduced pressure. The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 4 to 6 % ethyl acetate over 16 column volume) to obtain 1.36 gm (72.3%) of a clear oil; 1H NMR 300 MHz (CDCl3) δ 7.93 (t, 1H), 7.83-7.86 (m, 2H), 7.26-7.61 (m, 5H).
Quantity
0.937 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
72.3%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li]CCCC.[C:12](#N)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl.[OH2:21]>O1CCCC1.CCOCC>[C:13]1([C:12]([C:2]2[CH:6]=[CH:5][S:4][CH:3]=2)=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0.937 mL
Type
reactant
Smiles
BrC1=CSC=C1
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.02 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir 15 min at <−70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below −70° C
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was added drop wise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below −70° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
to stir 1 hr at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to −10° C. over 2 hr
Duration
2 h
WAIT
Type
WAIT
Details
After 2 hr the reaction was stopped
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated from the organic phase
WASH
Type
WASH
Details
The aqueous phase was washed with ether (2>20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The washed aqueous solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
ADDITION
Type
ADDITION
Details
To the cooled solution was added 30 mL of ether
CUSTOM
Type
CUSTOM
Details
The aqueous solution was removed
WASH
Type
WASH
Details
The organic solution was finally washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated sample was purified by flashy chromatography (hexane:ethyl acetate, from 4 to 6 % ethyl acetate over 16 column volume)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.